(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine
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Overview
Description
3,5-Dimethoxybenzyl alcohol is an important pharmaceutical intermediate . It has been used in the preparation of benzyl 7-(3,5-dimethoxyphenylacetoxy)octanoate, a precursor of curvularin .
Synthesis Analysis
3,5-Dimethoxybenzyl alcohol has been used as a starting material for the synthesis of dendrimeric compounds . It was also used in the preparation of diethyl (3,5-dimethoxybenzyl) phosphonate via Wittig-Horner reaction .Molecular Structure Analysis
The molecular formula of 3,5-Dimethoxybenzyl alcohol is C9H12O3. Its molecular weight is 168.19 g/mol . The SMILES string representation is COc1cc(CO)cc(OC)c1 .Chemical Reactions Analysis
Kinetics of mono and dimethoxy-substituted benzyl alcohols oxidation by electrogenerated phthalimido-N-oxyl radical were investigated using rotating disk electrode voltammetry .Physical And Chemical Properties Analysis
3,5-Dimethoxybenzyl alcohol is a solid substance with a melting point of 43-46 °C (lit.) .Scientific Research Applications
Chemical Synthesis and Derivatives : Research on similar compounds involves their synthesis and the exploration of their reactivity with other chemical entities. For instance, the study on the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines led to the discovery of novel cyclic phosphonic analogues of chromone, highlighting the compound's potential in creating new chemical entities (Budzisz Elż & Pastuszko Slawomir, 1999).
Material Science Applications : In the field of material science, compounds with similar structures have been used to form novel ligands for rare earth metal ions. This has implications for the development of new materials, such as in the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes, showcasing their utility in material synthesis and nanotechnology applications (C. Veranitisagul et al., 2011).
Pharmaceutical Research : Derivatives of similar chemical structures are explored for their pharmacological potentials. Studies on compounds like N-(ortho-methoxybenzyl)-amines have contributed to the analytical characterization of new designer drugs, indicating the compound's relevance in understanding and developing novel therapeutic agents (F. Westphal et al., 2016).
Polymer Science : The synthesis of poly(oxazoline)s with terminal quarternary ammonium groups derived from similar compounds indicates their use in creating antimicrobial materials. Such research underscores the compound's application in developing materials with inherent antimicrobial properties, useful in medical devices and coatings (Christian J. Waschinski & J. C. Tiller, 2005).
Future Directions
properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-12(16-3)7-13(6-11)17-4/h5-7,10,14H,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZVBQKOOJYGKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386108 |
Source
|
Record name | N-[(3,5-Dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
CAS RN |
356091-46-8 |
Source
|
Record name | N-[(3,5-Dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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